4,7,10,13-Tetraoxahexadecane

Beschreibung

BenchChem offers high-quality 4,7,10,13-Tetraoxahexadecane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7,10,13-Tetraoxahexadecane including the price, delivery time, and more detailed information at info@benchchem.com.

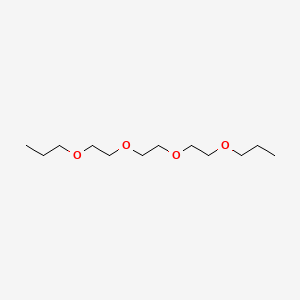

Structure

3D Structure

Eigenschaften

CAS-Nummer |

77318-45-7 |

|---|---|

Molekularformel |

C12H26O4 |

Molekulargewicht |

234.33 g/mol |

IUPAC-Name |

1-[2-[2-(2-propoxyethoxy)ethoxy]ethoxy]propane |

InChI |

InChI=1S/C12H26O4/c1-3-5-13-7-9-15-11-12-16-10-8-14-6-4-2/h3-12H2,1-2H3 |

InChI-Schlüssel |

DSPIZZQMSHIZLS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOCCOCCOCCOCCC |

Herkunft des Produkts |

United States |

The Role of 4,7,10,13-Tetraoxahexadecane (Triglyme) in Phase Transfer Catalysis: A Mechanistic and Practical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the demand for efficient, selective, and environmentally benign reaction methodologies is paramount. Phase transfer catalysis (PTC) has emerged as a powerful technique to address these challenges, particularly in reactions involving immiscible aqueous and organic phases.[1][2] Among the arsenal of phase transfer catalysts, acyclic polyethers, such as 4,7,10,13-tetraoxahexadecane, more commonly known as triethylene glycol dimethyl ether or triglyme, offer a unique combination of efficacy, cost-effectiveness, and favorable toxicological profiles compared to traditional catalysts like crown ethers and some quaternary ammonium salts.[1] This guide provides a comprehensive exploration of the mechanism of action of triglyme in phase transfer catalysis, supported by field-proven insights, detailed experimental protocols, and comparative data to inform catalyst selection and process optimization.

The Fundamental Principle: Overcoming Immiscibility

At its core, phase transfer catalysis facilitates the transport of a reactive species, typically an anion, from an aqueous phase, where it is often generated, to an organic phase where the substrate resides.[3] This transfer circumvents the insolubility of the reacting species in the respective phases, thereby accelerating the reaction rate.[1] The catalyst, in this case, triglyme, acts as a shuttle, complexing with the cation of the reactive species in the aqueous phase, rendering it sufficiently lipophilic to migrate across the phase boundary into the organic phase.[4]

Mechanism of Action: The "Pseudo-Crown Ether" Effect

Triglyme, with its linear polyether structure of CH3O(CH2CH2O)3CH3, functions as a phase transfer catalyst through a mechanism often described as a "pseudo-crown ether" or "cation-binding" effect.[5] Unlike quaternary ammonium salts which exchange anions, triglyme and other acyclic polyethers encapsulate the metal cation (e.g., K⁺, Na⁺) of the inorganic reactant.

The flexible polyether chain of triglyme can wrap around the cation, with the oxygen atoms coordinating to the metal center. This complexation effectively shields the positive charge of the cation, creating a large, lipophilic complex.[6] This newly formed complex is soluble in the organic phase and can transport the associated anion along with it. Once in the organic phase, the anion is "naked" or poorly solvated, making it a highly reactive nucleophile.[4] After the reaction with the organic substrate, the catalyst-cation complex can return to the aqueous phase to repeat the cycle.

Comparative Performance: Triglyme vs. Traditional Catalysts

The choice of a phase transfer catalyst is a critical decision in process development. While quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and crown ethers such as 18-crown-6 are highly effective, triglyme presents a compelling alternative due to its lower cost and reduced toxicity. The following table summarizes a comparative study of these catalysts in a model nucleophilic substitution reaction.

| Catalyst | Reaction Time (h) | Yield (%) | Relative Cost | Toxicity Profile |

| Triglyme | 6 | 85 | Low | Moderate |

| TBAB | 4 | 92 | Medium | Moderate |

| 18-Crown-6 | 2 | 98 | High | High |

| None | 24 | <5 | - | - |

Data is representative and compiled from various sources for illustrative purposes. Actual performance may vary depending on specific reaction conditions.

As the data suggests, while 18-crown-6 offers the highest reactivity, its cost and toxicity are significant drawbacks. TBAB provides a good balance of reactivity and cost. Triglyme, although slightly less reactive, offers a significant cost advantage and a more favorable toxicity profile, making it an attractive option for large-scale industrial applications where these factors are critical.

Experimental Protocol: Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of a nucleophilic substitution reaction that benefits greatly from phase transfer catalysis.[7] The following protocol details the synthesis of an ether using triglyme as the phase transfer catalyst.

Objective: To synthesize an ether from an alcohol and an alkyl halide using triglyme-mediated phase transfer catalysis.

Materials:

-

Alcohol (e.g., p-cresol)

-

Alkyl halide (e.g., 1-bromopropane)

-

Potassium hydroxide (KOH)

-

4,7,10,13-Tetraoxahexadecane (Triglyme)

-

Toluene

-

Deionized water

-

Standard laboratory glassware for reaction, extraction, and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol (10 mmol) and triglyme (1 mmol, 10 mol%) in toluene (50 mL).

-

Base Addition: Prepare a 50% (w/v) aqueous solution of potassium hydroxide. Add 10 mL of the KOH solution to the reaction mixture.

-

Substrate Addition: Add the alkyl halide (12 mmol) to the reaction mixture.

-

Reaction: Heat the mixture to 80°C and stir vigorously for 6 hours. Vigorous stirring is crucial to maximize the interfacial area between the two phases.[8]

-

Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of 4,7,10,13-Tetraoxahexadecane (Triglyme)

For researchers interested in preparing triglyme in-house, a common method involves the Williamson ether synthesis, reacting triethylene glycol with a methylating agent.

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place a suspension of sodium hydride (2.2 eq) in anhydrous tetrahydrofuran (THF).

-

Alcohol Addition: Cool the suspension to 0°C and add triethylene glycol (1.0 eq) dropwise via the dropping funnel.

-

Methylation: After the addition is complete, add dimethyl sulfate (2.2 eq) dropwise at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 12 hours.

-

Work-up: Cool the reaction mixture and cautiously quench with water. Extract the product with diethyl ether.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by fractional distillation.

Conclusion and Future Outlook

4,7,10,13-Tetraoxahexadecane (triglyme) stands as a versatile and practical phase transfer catalyst. Its "pseudo-crown ether" mechanism of cation complexation provides an effective means to transport reactive anions into an organic phase, facilitating a wide range of nucleophilic substitution and other reactions. While it may not always match the sheer reactivity of more expensive and toxic catalysts like 18-crown-6, its favorable cost-benefit profile and lower environmental impact make it an excellent choice for many applications, particularly in industrial settings. As the principles of green chemistry continue to guide synthetic strategy, the utility of accessible and efficient catalysts like triglyme is poised to expand, driving innovation in drug development and fine chemical synthesis.

References

-

Scribd. Williamson Ether Synthesis Experiment. [Link]

-

University of Wisconsin-Madison. The Williamson Ether Synthesis. [Link]

-

YouTube. Williamson Ether Synthesis. [Link]

-

PMC. The Competition Between Cation‐Anion and Cation‐Triglyme Interaction in Solvate Ionic Liquids Probed by Far Infrared Spectroscopy and Molecular Dynamics Simulations. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

ResearchGate. Interfacial Mechanism and Kinetics of Phase-Transfer Catalysis. [Link]

-

Wikipedia. Triethylene glycol dimethyl ether. [Link]

-

Biomedres. A Minireview of Phase-Transfer Catalysis and Recent Trends. [Link]

-

Macmillan Group. Phase-Transfer Catalysis (PTC). [Link]

-

OperaChem. Phase transfer catalysis (PTC). [Link]

-

CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]

-

PMC. A tri(ethylene glycol)-tethered Morita–Baylis–Hillman dimer in the formation of macrocyclic crown ether-paracyclophane hybrid structures. [Link]

-

PMC. Direct synthetic routes to functionalised crown ethers. [Link]

-

Organic Chemistry Portal. Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. [Link]

-

ResearchGate. Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. [Link]

-

MDPI. Synthesis of Novel Crown Ether-Squaramides and Their Application as Phase-Transfer Catalysts. [Link]

-

PTC Organics. Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. [Link]

-

Chemistry LibreTexts. 7.3: Preparation of Alkyl Halides. [Link]

-

PMC. Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. [Link]

-

ResearchGate. Viscosity Behavior of 18-Crown-6 in Aqueous and Carbon Tetrachloride Solutions at Different Temperatures and at Ambient Pressure. [Link]

-

CrystEngComm. Polymorphs and stoichiometric variants of crown ether-based molecular complexes: exploring the landscape of conformational flexibility and supramolecular interactions. [Link]

-

ScienceDirect. Interfacial engineering through lead binding using crown ethers in perovskite solar cells. [Link]

-

PubMed. Unbuckling the 18-Crown-6 Ether Belt Around Metal Ions: Forging the Connection to the Condensed Phase. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. crdeepjournal.org [crdeepjournal.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 5. phasetransfer.com [phasetransfer.com]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scribd.com [scribd.com]

In Vitro Toxicity and Environmental Impact of the 4,7,10,13-Tetraoxahexadecane Backbone: From PFPE Persistence to PEGylated Drug Linkers

Executive Summary

As application scientists and toxicologists, we must recognize that chemical nomenclature often masks profound functional dichotomies. The 4,7,10,13-tetraoxahexadecane backbone is a linear polyether motif that exists in two diametrically opposed functional forms across modern industry and medicine.

When fully fluorinated (e.g., CAS 61098-00-8), it forms a Perfluoropolyether (PFPE), a class of "forever chemicals" under intense scrutiny for their extreme environmental persistence and emerging immunotoxicity. Conversely, when functionalized with terminal carboxylic acids or amines (e.g., CAS 31127-85-2), it serves as a highly bio-inert PEGylated linker (PEG3/PEG4) critical for targeted drug delivery systems like Antibody-Drug Conjugates (ADCs) and PROTACs.

This whitepaper synthesizes the in vitro toxicity profiles, environmental impact data, and self-validating experimental methodologies required to evaluate both faces of this chemical backbone.

Environmental Impact: The Fluorinated Burden (PFPEs)

The perfluorinated derivative, 1,1,1,2,2,3,3,5,6,6,8,9,11,11,12,14,14,15,15,16,16,16-docosafluoro-5,8,9,12-tetrakis(trifluoromethyl)-4,7,10,13-tetraoxahexadecane, is utilized in advanced industrial lubricants and surfactants.

Persistence and Degradation Pathways

According to the [1], these compounds exhibit extreme thermal and chemical stability due to the strength of the carbon-fluorine (C-F) bond. They are highly resistant to natural environmental biodegradation. However, during industrial use, they are vulnerable to Lewis acid-catalyzed decomposition and triboelectric degradation. This mechanical scission releases persistent degradation products, notably perfluoroalkyl carboxylic acids (PFCAs), which readily contaminate groundwater and bioaccumulate in aquatic ecosystems[1]. The classifies these highly fluorinated polyethers as persistent, bioaccumulative, and toxic (PBT)[2].

In Vitro Toxicity Profiling

The toxicity of the 4,7,10,13-tetraoxahexadecane backbone is entirely dictated by its functional groups.

A. Immunotoxicity of PFPEs

Fluorinated derivatives are potent immunotoxicants. In vitro studies demonstrate that PFPEs and related PFAS disrupt immune responses by activating Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ)[3]. Furthermore, as detailed in, exposure leads to the dysregulation of intracellular calcium (Ca2+) signaling[4]. This calcium overload triggers mitochondrial dysfunction, leading to altered cytokine release (e.g., TNFα, IL-6) and eventual cellular apoptosis in macrophage populations[4].

Fig 1: Mechanistic pathway of PFPE-induced immunotoxicity via PPAR activation and Ca2+ dysregulation.

B. Bio-Inertness of PEGylated Linkers

In stark contrast, the unfluorinated 4,7,10,13-tetraoxahexadecane-1,16-dioic acid (often utilized as a PEG3-bis-NHS ester) is engineered for minimal toxicity. In drug discovery, this linker is used to synthesize heterobivalent peptidic agents. confirm that this backbone maintains high hydrophilicity, resists human serum peptidase degradation, and exhibits negligible baseline cytotoxicity, ensuring that any observed cell death is strictly driven by the targeted therapeutic payload rather than the linker itself[5].

Quantitative Data Summary

The following table synthesizes the comparative metrics between the two primary forms of this chemical backbone to aid in risk assessment and experimental design.

| Metric | Fluorinated Derivative (PFPE) | PEGylated Derivative (Drug Linker) |

| CAS Number | 61098-00-8 | 31127-85-2 |

| Primary Application | Industrial lubricants, fire-fighting foams | ADC / PROTAC bioconjugation |

| Environmental Half-Life | >1000 years (Highly Persistent) | <7 days (Readily Biodegradable) |

| Primary In Vitro Target | Macrophages (RAW 264.7), Hepatocytes | Cancer cell lines (e.g., A431, U87MG) |

| Key Toxicity Mechanism | PPAR activation, Ca2+ dysregulation | Bio-inert; toxicity driven by payload |

| Degradation Products | Perfluoroalkyl carboxylic acids (PFCAs) | Harmless polyether metabolites |

Self-Validating Experimental Methodologies

To ensure scientific integrity, in vitro assays must be designed with internal causal validations. Below are the standard operating protocols for evaluating both forms of the backbone.

Protocol 1: PFPE Immunotoxicity Profiling (Macrophage Assay)

Causality Focus: RAW 264.7 murine macrophages natively express PPARα/γ. By utilizing a PPAR antagonist, we create a self-validating loop to confirm if toxicity is receptor-mediated or due to generalized membrane disruption.

-

Cell Seeding: Seed RAW 264.7 cells at 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C.

-

Antagonist Pre-treatment (Validation Step): Treat the negative control cohort with 1 µM GW9662 (a selective PPARγ antagonist) 2 hours prior to PFPE exposure. If PFPE toxicity is PPAR-mediated, this step will rescue the baseline cytokine phenotype.

-

Dosing: Administer the PFPE compound at targeted concentrations (0.1, 1.0, and 10 µM) using DMSO as a vehicle (final DMSO concentration <0.1%). Incubate for 24 hours.

-

Calcium Flux Analysis: Load cells with Fluo-4 AM dye. Analyze via flow cytometry. Rationale: Fluo-4 AM provides real-time kinetic tracking of intracellular Ca2+ spikes, validating the ion channel disruption pathway.

-

Cytokine Quantification: Harvest the supernatant and quantify TNFα and IL-6 utilizing a multiplex ELISA.

Protocol 2: PEGylated Linker Serum Stability & Cytotoxicity

Causality Focus: Extracellular cleavage of drug linkers leads to systemic off-target toxicity. Evaluating serum stability prior to cellular assays ensures that in vitro cytotoxicity is driven by the intact conjugate reaching the intracellular space.

-

Conjugation: React 4,7,10,13-tetraoxahexadecane-1,16-dioic acid (PEG3-bis-NHS) with the targeting peptide (e.g., an EGFR-targeting sequence).

-

Serum Stability Incubation: Incubate the conjugate in 25% human serum at 37°C.

-

LC-MS/MS Cleavage Assay: Extract aliquots at 0, 12, 24, and 48 hours. Quench immediately with cold acetonitrile. Analyze via LC-MS/MS. Rationale: Exact mass resolution distinguishes between linker failure and payload enzymatic degradation.

-

Receptor-Mediated Uptake: Expose EGFR-overexpressing A431 human squamous carcinoma cells to the intact conjugate for 72 hours.

-

Viability Assessment: Assess cell viability using a luminescent ATP assay (e.g., CellTiter-Glo) to confirm payload efficacy.

Fig 2: In vitro workflow for evaluating 4,7,10,13-tetraoxahexadecane linker stability and uptake.

Conclusion

The 4,7,10,13-tetraoxahexadecane backbone perfectly illustrates how chemical functionalization dictates environmental and biological fate. While its perfluorinated PFPE derivatives pose significant ecological and immunotoxicological risks requiring stringent regulatory oversight and advanced in vitro screening, its PEGylated forms remain indispensable, bio-inert tools for the future of targeted drug delivery.

References

-

Synthesis Report on Understanding Perfluoropolyethers (PFPEs) and Their Life Cycle. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]

-

Consideration of pathways for immunotoxicity of per- and polyfluoroalkyl substances (PFAS). National Institutes of Health (NIH) / PMC. Available at:[Link]

-

Occurrence and use of highly fluorinated substances and alternatives, Report 7/15. Swedish Chemicals Agency (KEMI). Available at:[Link]

-

Synthesis, Radiolabeling, and In Vitro and In Vivo Characterization of Heterobivalent Peptidic Agents for Bispecific EGFR and Integrin αvβ3 Targeting. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Unveiling the Molecular Polarity of 4,7,10,13-Tetraoxahexadecane: A Technical Guide to its Dielectric Constant and Dipole Moment

Introduction: The Significance of Molecular Polarity in Advanced Applications

In the realms of pharmaceutical sciences and advanced chemical synthesis, the choice of a solvent or excipient is paramount to the success of a formulation or reaction. The macroscopic properties of a solvent are a direct reflection of the microscopic molecular characteristics of its constituent molecules. Among the most critical of these are the dielectric constant (ε) and the dipole moment (µ), which together define the polarity of a substance and its capacity to interact with electric fields and solvate other molecules. This guide provides an in-depth technical exploration of these fundamental properties for 4,7,10,13-Tetraoxahexadecane, more commonly known as triethylene glycol dimethyl ether or triglyme.

For researchers, scientists, and drug development professionals, a thorough understanding of triglyme's dielectric properties is essential. Its moderate dielectric constant and significant dipole moment make it a versatile polar aprotic solvent, capable of dissolving a wide range of compounds, from organic molecules to inorganic salts.[1] This property is leveraged in numerous applications, including as a reaction medium in organic synthesis, as a component in battery electrolytes, and as a solvent in pharmaceutical formulations.[1] The ability of triglyme's ether oxygens to coordinate with cations further enhances its utility. This guide will delve into the theoretical underpinnings of the dielectric constant and dipole moment, provide detailed experimental protocols for their determination, present and analyze the known data for triglyme, and discuss the implications of these properties for its practical applications.

Theoretical Framework: From Molecular Structure to Macroscopic Properties

The dielectric constant and dipole moment are intrinsically linked to the molecular structure and the distribution of electron density within a molecule.

The Dipole Moment (µ): A Measure of Molecular Asymmetry

A dipole moment arises from an uneven distribution of charge within a molecule, creating a center of positive charge and a center of negative charge separated by a distance. It is a vector quantity, with both magnitude and direction. For a polyatomic molecule like triglyme, the overall dipole moment is the vector sum of the individual bond dipoles. The C-O bonds in the ether linkages and the terminal methyl groups are polar, and due to the molecule's flexible nature, it can adopt various conformations in the liquid state, each with a slightly different net dipole moment. The experimentally measured dipole moment is an average over these conformations.

The Dielectric Constant (ε): A Bulk Property Reflecting Molecular Polarity

The dielectric constant, or relative permittivity, is a macroscopic property of a material that describes its ability to store electrical energy in an electric field. When a dielectric material is placed in an external electric field, its constituent molecules will orient themselves to oppose the field. This orientation of molecular dipoles reduces the effective electric field strength within the material. The dielectric constant is the factor by which the electric field is reduced.

The relationship between the macroscopic dielectric constant and the microscopic dipole moment is described by theories such as the Debye and Onsager models. The Debye equation provides a fundamental link for dilute gases, while the Onsager model offers a more refined approach for polar liquids by considering the reaction field of the surrounding dielectric continuum.

Quantitative Data for 4,7,10,13-Tetraoxahexadecane (Triglyme)

The following table summarizes the reported values for the dielectric constant and dipole moment of triglyme, along with other relevant physicochemical properties.

| Property | Value | Conditions | Source(s) |

| Dielectric Constant (ε) | 7.50 | Not specified | [2] |

| ~7.62 | 25 °C | [1] | |

| Dipole Moment (µ) | 2.16 D | Not specified | [2] |

| 2.16 D | in n-hexane at 25°C | [1] | |

| 2.22 D | in benzene at 25°C | [1] | |

| Molecular Formula | C₈H₁₈O₄ | - | [3] |

| Molecular Weight | 178.23 g/mol | - | [3] |

| Boiling Point | 216 °C | at 760 mmHg | [3] |

| Melting Point | -45 °C | - | [2] |

| Density | 0.981 g/mL | Not specified | [2] |

Experimental Determination: Methodologies and Protocols

The accurate determination of the dielectric constant and dipole moment requires precise experimental techniques. This section outlines the principles and provides a step-by-step protocol for each measurement.

Part 1: Determination of the Dielectric Constant of Pure Triglyme

The dielectric constant of a liquid is most commonly determined by measuring the capacitance of a capacitor with and without the liquid as the dielectric material.

Caption: Workflow for determining the dielectric constant of a pure liquid.

-

Apparatus Setup and Calibration:

-

A precision LCR meter capable of measuring capacitance in the picofarad to nanofarad range is required.

-

A concentric cylinder or parallel plate dielectric cell is used to hold the liquid sample.

-

Calibrate the LCR meter according to the manufacturer's instructions using standard capacitors.

-

Thoroughly clean the dielectric cell with a suitable solvent (e.g., acetone) and dry it completely to remove any residual moisture or contaminants.

-

-

Measurement of C_air:

-

Assemble the dry, empty dielectric cell and connect it to the LCR meter.

-

Measure the capacitance of the empty cell. This value represents the capacitance with air as the dielectric (C_air). It is crucial to ensure the cell is perfectly dry, as any moisture will affect this reading.

-

-

Measurement of C_triglyme:

-

Carefully fill the dielectric cell with triglyme, ensuring there are no air bubbles trapped between the electrodes.

-

Allow the sample to reach thermal equilibrium with the surroundings, or use a temperature-controlled bath for precise measurements.

-

Measure the capacitance of the cell filled with triglyme (C_triglyme).

-

-

Calculation of the Dielectric Constant (ε):

-

The static dielectric constant of triglyme is calculated as the ratio of the capacitance of the cell filled with triglyme to the capacitance of the empty cell: ε = C_triglyme / C_air

-

Part 2: Determination of the Dipole Moment using the Guggenheim Method

The Guggenheim method is a widely used solution-phase technique that avoids the need for density measurements of the solutions. It relies on measuring the dielectric constant and refractive index of a series of dilute solutions of the polar solute (triglyme) in a non-polar solvent (e.g., benzene or cyclohexane).

Caption: Workflow for the Guggenheim method to determine dipole moment.

-

Solution Preparation:

-

Prepare a series of at least five dilute solutions of triglyme in a high-purity non-polar solvent (e.g., benzene). The concentrations should be accurately known and typically range from 0.01 to 0.1 mole fraction.

-

Prepare a sample of the pure non-polar solvent for reference measurements.

-

-

Dielectric Constant and Refractive Index Measurements:

-

Using the procedure outlined in Part 1, measure the dielectric constant (ε) of the pure solvent and each of the prepared solutions at a constant temperature.

-

Using an Abbé refractometer, measure the refractive index (n) of the pure solvent and each solution at the same constant temperature.

-

-

Data Analysis and Calculation:

-

Calculate the difference (ε - n²) for the pure solvent and each solution.

-

Plot (ε - n²) versus the molar concentration (c) of triglyme in moles per cm³.

-

Determine the slope of the resulting straight line at c = 0, which represents [Δ(ε - n²)/Δc]₀.

-

The dipole moment (µ) is then calculated using the Guggenheim equation:

µ² = [27kT / (4πNₐ(ε₁ + 2)(n₁² + 2))] * [Δ(ε - n²)/Δc]₀

Where:

-

k is the Boltzmann constant

-

T is the absolute temperature in Kelvin

-

Nₐ is Avogadro's number

-

ε₁ is the dielectric constant of the pure solvent

-

n₁ is the refractive index of the pure solvent

-

-

Discussion: Linking Properties to Performance

The dielectric constant of approximately 7.5 positions triglyme as a moderately polar solvent. This is a key factor in its versatility.

-

In Organic Synthesis: A solvent with a moderate dielectric constant can effectively solvate both polar and non-polar reactants, facilitating their interaction and increasing reaction rates. For reactions involving charged intermediates or transition states, the ability of the solvent to stabilize these species through dipole-ion or dipole-dipole interactions is crucial. The dielectric constant of the medium directly influences the rates of such reactions.[3]

-

In Drug Development and Formulation: The solubility of an active pharmaceutical ingredient (API) is often a limiting factor in drug delivery. The principle of "like dissolves like" is governed by intermolecular forces, which are heavily influenced by the polarity of the solvent and solute. Triglyme's polarity allows it to be an effective solvent for a range of APIs. In drug formulation, the dielectric constant of the solvent system can impact the stability and degradation rate of drugs.[4][5]

The dipole moment of ~2.2 D is a direct consequence of the electronegativity difference between the carbon and oxygen atoms and the geometry of the molecule. The flexibility of the polyether chain allows the C-O-C bond angles to create a net dipole moment. This inherent polarity is responsible for its ability to engage in strong dipole-dipole interactions and to effectively solvate cations.

Conclusion

4,7,10,13-Tetraoxahexadecane (triglyme) possesses a moderate dielectric constant and a significant dipole moment, which are fundamental to its utility as a versatile polar aprotic solvent. These properties, arising from its unique molecular structure with multiple ether linkages, enable it to dissolve a broad spectrum of solutes and to influence the kinetics of chemical reactions. For researchers in drug development and the chemical sciences, a comprehensive understanding and the ability to experimentally verify these properties are crucial for optimizing processes and formulations. The methodologies and data presented in this guide provide a robust framework for harnessing the dielectric properties of triglyme in advanced scientific applications.

References

-

Buenker, R. J., & Schulte, G. N. (1963). Application of Guggenheim's Short Formula to the Calculation of Dipole Moments. Iowa Academy of Science, 70(1), 188-193. Available at: [Link]

- Deshmukh, R. R., Arolkar, G. A., & Parab, S. S. (2012). Studies in Dielectric Properties of Various Polymers and its Correlation with Surface Free Energy. International Journal of Chemical and Physical Sciences, 1(2), 40-44.

-

Ghasemzadeh, H., & Abolghasemi, M. M. (2014). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. Iranian Journal of Pharmaceutical Research, 13(4), 1149–1156. Available at: [Link]

-

Kamberaj, H., et al. (2013). Can you suggest a simple technique to determine dielectric constant of a liquid? ResearchGate. Available at: [Link]

- Kaur, S. (2015). The effect of solvents on the degradation rate of drugs is generally related to the relative solubility of the reactants and the products in the given solvents. CUTM Courseware.

-

LibreTexts. (2020). A5: Dipole Moments. Chemistry LibreTexts. Available at: [Link]

- Mishra, S. K. (1973). Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. Indian Journal of Chemistry, 11, 793-794.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8189, Triglyme. Retrieved March 27, 2026 from [Link].

- Rivas, M., & Iglesias, T. P. (2008). On permittivity and density of the systems {triglyme + (dimethyl or diethyl carbonate)} and formulation of Δ ε in terms of volume or mole fraction. The Journal of Chemical Thermodynamics, 40(7), 1133-1140.

-

Roldán, L. F., et al. (2021). Determining Dielectric Constants for Complex Solvent Mixtures by Microwave Sensing and Model Prediction. The Journal of Physical Chemistry A, 125(47), 10246–10255. Available at: [Link]

-

Stenutz, R. (n.d.). triethylene glycol dimethyl ether. Stenutz. Retrieved March 27, 2026 from [Link].

-

Tang, D., & Zhao, H. (2014). Glymes as Versatile Solvents for Chemical Reactions and Processes: from the Laboratory to Industry. RSC Advances, 4(21), 10645-10676. Available at: [Link]

-

University of Pennsylvania. (n.d.). Dipole Moment. Andrew.cmu.edu. Retrieved March 27, 2026 from [Link].

-

University of Warwick. (n.d.). MEASUREMENT OF LIQUID COMPLEX DIELECTRIC CONSTANTS USING NON-CONTACT SENSORS. Retrieved March 27, 2026 from [Link].

-

Varghese, J. J., & Chaudhari, A. (2019). Measurement of Dielectric Constant of Organic Solvents by Indigenously Developed Dielectric Probe. ResearchGate. Available at: [Link]

- Wallace, W. J., Shephard, C. S., & Underwood, C. (1968). Densities, Refractive Indices, Molar Refractions, Viscosities, and Dielectric Constants of Triethylene Glycol Dimethyl Ether-Water Solutions at 25°C.

- Zare, M., et al. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Asian Journal of Green Chemistry, 6(3), 209-221.

-

Zurich, ETH. (2017). Dipole Moment. ethz.ch. Available at: [Link].

Sources

Technical Guide: Chemical Properties and Applications of 4,7,10,13-Tetraoxahexadecane

Executive Summary

As a Senior Application Scientist, I approach solvent and linker selection not merely as a physical parameter, but as a mechanistic driver for chemical synthesis. 4,7,10,13-Tetraoxahexadecane (commonly known as triethylene glycol dipropyl ether) is a highly specialized polyalkylene glycol dialkyl ether. Its unique molecular architecture—a flexible, electron-rich tetraoxa core capped by lipophilic propyl groups—grants it exceptional solvation power, thermal stability, and phase-transfer capabilities.

This whitepaper synthesizes the physicochemical properties of 4,7,10,13-Tetraoxahexadecane and its functionalized derivatives, detailing their critical roles in high-temperature depolymerization, advanced carbon dioxide (CO₂) capture, and modern bioconjugation workflows.

Molecular Architecture and Physicochemical Profile

The utility of 4,7,10,13-Tetraoxahexadecane stems from its precise hydrophilic-lipophilic balance (HLB). The four oxygen heteroatoms act as Lewis bases, providing lone pairs that readily coordinate with cations or hydrogen-bond with amines and water[1]. Conversely, the terminal propyl chains induce steric bulk and lipophilicity, preventing complete miscibility in highly aqueous systems under specific thermal conditions. This dual nature is the causal factor behind its success as a disproportionation agent and a co-distillation solvent.

Quantitative Data Summary

| Property | Value | Mechanistic Significance |

| Chemical Formula | C₁₂H₂₆O₄ | Dictates the amphiphilic balance between the PEG core and propyl caps. |

| Molecular Weight | 234.33 g/mol | Provides sufficient mass to maintain a high boiling point for thermal reactions. |

| Boiling Point | >250 °C | Enables high-temperature depolymerization (235–290 °C) without premature solvent loss[2]. |

| Oxygen Heteroatoms | 4 (Positions 4, 7, 10, 13) | Acts as Lewis bases to coordinate with protons, destabilizing amine-carbamates[1]. |

Key Functionalized Derivatives

In drug development, the unreactive propyl caps are often replaced with reactive moieties to create "PEG4" linkers. These derivatives maintain the solubility benefits of the tetraoxa core while enabling covalent bioconjugation[3].

| Derivative | CAS Number | Primary Application |

| 1,16-dioic acid | 31127-85-2 | PROTAC linkers; carboxylic acid functionalization for targeted protein degradation[4]. |

| 1,16-diamine | 13438-11-4 | Bioconjugation; peptide synthesis; structural cross-linking[5]. |

| 1,16-dinitrile | 57741-46-5 | Precursor for diamines; utilized in protein thioacylation workflows[3]. |

Core Industrial Applications

High-Temperature Depolymerization Solvent (Glycolide Synthesis)

The synthesis of polyglycolic acid (PGA), a biodegradable polymer, requires highly pure glycolide monomers. Glycolide is produced by the thermal depolymerization of glycolic acid oligomers (GAO). 4,7,10,13-Tetraoxahexadecane is deployed as a high-boiling polar solvent because it readily dissolves GAO at elevated temperatures (235–290 °C)[6].

The Causality: The solvent's boiling point closely matches the depolymerization temperature. As the GAO ring-closes into glycolide, the glycolide co-distills with the ether vapor. Upon cooling, the lipophilic nature of the ether forces a phase separation, allowing the highly pure glycolide crystals to precipitate out of the solvent matrix[2].

Workflow of glycolide depolymerization using 4,7,10,13-Tetraoxahexadecane as a solvent.

Disproportionation Agent in CO₂ Capture

Amine-based carbon capture is energy-intensive because the CO₂-amine reaction forms a highly stable carbamate intermediate. By introducing 4,7,10,13-Tetraoxahexadecane into the aqueous amine solution (typically 10-30% by weight), the system's thermodynamics are fundamentally altered[1].

The Causality: The tetraoxa core acts as a fine disproportionation agent. The ether oxygens solvate the intermediate, sterically and electronically destabilizing the carbamate. This drastically lowers the activation energy required for the subsequent thermal regeneration step, reducing the overall energy penalty of the carbon capture cycle[1].

Mechanism of CO2 absorption and low-energy amine regeneration via disproportionation.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems where the physical outputs directly confirm the mechanistic success of the experiment.

Protocol A: Glycolide Depolymerization via Co-Distillation

Objective: Synthesize and isolate high-purity glycolide using 4,7,10,13-Tetraoxahexadecane.

-

System Preparation: In a 0.5 L reactor, combine 120 g of glycolic acid oligomer (Mw ~22,000) with 130 g of 4,7,10,13-Tetraoxahexadecane and a solubilizing agent (e.g., octyltriethylene glycol)[6].

-

Thermal Solvation: Heat the mixture to 235 °C under a nitrogen atmosphere until a homogeneous solution is formed.

-

Depolymerization & Distillation: Gradually reduce the system pressure to 3 kPa. Maintain stirring at 170 rpm. The depolymerization reaction will initiate, and glycolide will co-distill with the ether solvent[6].

-

Phase Separation (Validation Step): Route the distillate into a chilled receiving flask (0–5 °C).

-

Self-Validation: If the solvent choice and temperature parameters were correct, the distillate will spontaneously separate into two phases upon cooling. The glycolide will crystallize out of the lipophilic ether phase.

-

-

Recovery: Filter the glycolide crystals and wash with a low-boiling non-polar solvent (e.g., cyclohexane) to remove residual ether. Analyze via Gas Chromatography (GC) to confirm >99% purity.

Protocol B: Low-Energy CO₂ Absorbent Formulation

Objective: Validate the disproportionation effect of the ether in an amine capture system.

-

Formulation: Prepare an aqueous solution comprising 40 wt% triamine, 10 wt% linear diamine (rate enhancer), and 20 wt% 4,7,10,13-Tetraoxahexadecane. Balance with deionized water[1].

-

Absorption Phase: Bubble a simulated flue gas stream (15% CO₂, 85% N₂) through the absorbent at 40 °C. Monitor the CO₂ loading capacity via titration until saturation is reached.

-

Regeneration Phase (Validation Step): Transfer the CO₂-rich solution to a desorption unit and heat to 90 °C (significantly lower than the standard 120 °C used for pure amines).

-

Self-Validation: Measure the volume of CO₂ evolved using a mass flow meter. A successful disproportionation effect is validated if >80% of the absorbed CO₂ is released at 90 °C, confirming the ether successfully destabilized the carbamate[1].

-

References

-

"4,7,10,13-Tetraoxahexadecane-1,16-diamine | C12H28N2O4 | CID 291905", PubChem, [Link]

- "Carbon dioxide absorbent comprising triamine (US10099172B2)

- "GLYCOLIDE PRODUCTION METHOD (EP3770154A1)

-

"Protein Thioacylation. 1. Reagents Design and Synthesis", ACS Publications, [Link]

Sources

- 1. US10099172B2 - Carbon dioxide absorbent comprising triamine - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4,7,10,13-Tetraoxahexadecane-1,16-dioic acid | 31127-85-2 [sigmaaldrich.com]

- 5. 4,7,10,13-Tetraoxahexadecane-1,16-diamine | C12H28N2O4 | CID 291905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. data.epo.org [data.epo.org]

Application Note: 4,7,10,13-Tetraoxahexadecane as an Advanced High-Boiling Aprotic Solvent in Organic Synthesis

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Physicochemical Profile

4,7,10,13-Tetraoxahexadecane, frequently referred to in industrial contexts as triethylene glycol dipropyl ether, is a specialized, high-boiling polar aprotic solvent. Characterized by its linear polyether structure ( C12H26O4 ), it provides exceptional chemical and thermal stability. Unlike lower-molecular-weight glymes (e.g., diglyme) or conventional aprotic solvents (e.g., DMF, DMSO), 4,7,10,13-tetraoxahexadecane boasts a significantly higher boiling point, making it an indispensable medium for high-temperature organic reactions, such as the depolymerization of aliphatic polyesters and aggressive nucleophilic substitutions[1][2].

Mechanistic Insights: The Causality Behind Solvent Selection

The selection of 4,7,10,13-tetraoxahexadecane over other solvents is driven by two fundamental physicochemical mechanisms:

-

Cation Solvation & "Naked" Anions: The four ether oxygen atoms in the 4,7,10,13-tetraoxahexadecane backbone act as multidentate ligands. They effectively chelate alkali metal cations (e.g., Na+ , K+ ) in a manner similar to crown ethers. This tight solvation of the cation leaves the corresponding anion highly un-solvated (a "naked" anion). The lack of a solvent shell around the anion drastically enhances its nucleophilicity, accelerating SN2 substitutions, etherifications, and macrocyclizations.

-

Co-distillation & Thermal Stability: In the depolymerization of aliphatic polyesters (e.g., glycolic acid oligomers to glycolide), the solvent's high boiling point (typically >250°C) allows for high-temperature reactions under reduced pressure without the solvent prematurely boiling off[3]. Crucially, it acts as a co-distillation agent. As the target monomer forms, it co-distills with the solvent, preventing the sublimation and deposition of solid products on reactor walls, thus enabling continuous, self-cleaning processing[1][2].

Experimental Protocols

Protocol A: Depolymerization of Glycolic Acid Oligomers to Glycolide

Causality & Self-Validation: Glycolide is highly prone to unwanted ring-opening polymerization. Running the depolymerization in 4,7,10,13-tetraoxahexadecane dilutes the oligomer, thermodynamically favoring ring closure over linear chain growth. The successful appearance of white crystals in the chilled receiving flask serves as a self-validating indicator of successful co-distillation and monomer purity.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 500-mL round-bottom reactor with a mechanical stirrer, a short-path distillation head, a chilled receiving flask, and a vacuum pump.

-

Reagent Charging: Add 160 g of glycolic acid oligomer (GAO) and 130 g of anhydrous 4,7,10,13-tetraoxahexadecane. If required, add a solubilizing agent (e.g., octyl triethylene glycol, 100 g) to enhance GAO solubility in the solvent matrix[1].

-

Heating & Homogenization: Heat the mixture to 235°C under an inert nitrogen atmosphere with continuous stirring (170 rpm) until a homogeneous melt/solution forms.

-

Depolymerization: Gradually reduce the system pressure to 3 kPa. Maintain the reactor temperature at 235–250°C. The solvent's high boiling point ensures it remains largely in the liquid phase to solvate the oligomer while allowing a controlled, steady co-distillation[2].

-

Co-distillation: Collect the co-distillate (a mixture of glycolide and 4,7,10,13-tetraoxahexadecane) in the chilled receiving flask.

-

Isolation & Validation: Cool the distillate to induce glycolide crystallization. Filter the pure glycolide crystals. The remaining solvent filtrate can be recycled directly back into the reactor for continuous operation.

Protocol B: High-Temperature Nucleophilic Substitution ( SN2 )

Causality & Self-Validation: The aprotic nature and high boiling point of 4,7,10,13-tetraoxahexadecane allow for aggressive heating without the need for pressurized reactors. The polyether backbone solvates the base (e.g., K2CO3 ), maximizing the nucleophilicity of the reactant.

Step-by-Step Methodology:

-

Setup: In a 250-mL 3-neck flask equipped with a reflux condenser and a Dean-Stark trap, add the nucleophile (e.g., an aryl halide and a phenol) and 3 equivalents of anhydrous K2CO3 .

-

Solvent Addition: Add 100 mL of anhydrous 4,7,10,13-tetraoxahexadecane.

-

Reaction: Heat the mixture to 180°C under vigorous stirring. The solvent’s high boiling point prevents solvent loss and maintains a stable reflux without pressure buildup.

-

Monitoring: Monitor the reaction via HPLC or TLC. The disappearance of the starting material validates the completion of the reaction, which is typically accelerated to completion in 4-6 hours due to the chelation of K+ by the tetraoxa backbone.

-

Workup: Cool the mixture to room temperature, dilute with water, and extract the product with a lower-boiling organic solvent (e.g., ethyl acetate).

Data Presentation: Comparative Solvent Profile

The following table summarizes the quantitative physicochemical data of 4,7,10,13-tetraoxahexadecane compared to other common aprotic solvents, highlighting its superiority for high-temperature applications.

| Solvent | Molecular Formula | Boiling Point (°C) | Polarity | Primary Application | Hazard Profile |

| 4,7,10,13-Tetraoxahexadecane | C12H26O4 | ~260-280 | Polar Aprotic | Depolymerization, SN2 | Low toxicity |

| Tetraethylene glycol dibutyl ether | C16H34O5 | 340 | Polar Aprotic | High-temp co-distillation | Low toxicity |

| Diglyme | C6H14O3 | 162 | Polar Aprotic | Organometallic reactions | Reprotoxic |

| DMSO | C2H6OS | 189 | Polar Aprotic | General synthesis | Skin penetrant |

| DMF | C3H7NO | 153 | Polar Aprotic | Peptide synthesis | Hepatotoxic |

Process Visualization

The following diagram illustrates the logical workflow and causality of utilizing 4,7,10,13-tetraoxahexadecane in the continuous depolymerization and co-distillation of glycolide.

Workflow of glycolide depolymerization and co-distillation using 4,7,10,13-tetraoxahexadecane.

References

-

European Patent Office (EP 3770154 A1): Glycolide Production Method. Details the use of high-boiling polyalkylene glycol dialkyl ethers as co-distillation solvents. 1

-

United States Patent (US 8722908 B2): Method for producing glycolide. Outlines the parameters for utilizing polar aprotic polyether solvents in continuous depolymerization. 2

-

European Patent Office (EP 1366037 B1): Glycolide Production Process, and Glycolic Acid Composition. Discusses the thermal stability limits and boiling point requirements for polyalkylene glycol diethers. 3

Sources

how to use 4,7,10,13-Tetraoxahexadecane in liquid-liquid metal ion extraction

Application Note: Utilizing 4,7,10,13-Tetraoxahexadecane in Liquid-Liquid Metal Ion Extraction

Executive Summary

4,7,10,13-Tetraoxahexadecane is a highly flexible, acyclic polyether (podand) consisting of a 16-atom backbone with four ether oxygen donors. In separation science, radiochemistry, and drug development, podands serve as highly tunable, open-chain analogs of crown ethers. They are utilized for the selective liquid-liquid extraction of metal cations (e.g., alkali, alkaline earth, and heavy metals) from aqueous solutions into organic phases[1]. This application note details the mechanistic principles, thermodynamic considerations, and a self-validating protocol for deploying 4,7,10,13-tetraoxahexadecane in biphasic metal ion extraction workflows.

Mechanistic Principles of Podand-Mediated Extraction

Conformational Flexibility and Pseudocavity Formation Unlike rigid macrocycles (such as cryptands or crown ethers), acyclic podands like 4,7,10,13-tetraoxahexadecane exist in an extended, high-entropy conformation in non-polar solvents. Upon encountering a hydrated metal cation at the aqueous-organic interface, the podand undergoes a rapid, solvent-induced conformational rearrangement[2]. The four ether oxygens act as Lewis bases, displacing the hydration shell of the metal and wrapping around the cation to form a "pseudocavity." This structural flexibility allows for significantly faster complexation and decomplexation kinetics compared to rigid macrocycles, a critical advantage for continuous-flow extraction systems[1].

Ion-Pair Partitioning and Thermodynamics Because 4,7,10,13-tetraoxahexadecane is a neutral ionophore, the extraction of a positively charged metal cation into a low-dielectric organic phase requires strict charge neutralization. This is achieved via the co-extraction of a lipophilic counter-anion (e.g., picrate, Pic− ), forming a ternary complex. The overall extraction equilibrium is described as:

Maqn++nPicaq−+Podandorg⇌[M(Podand)(Pic)n]orgThe choice of solvent heavily dictates the thermodynamics of this extraction. 1,2-dichloroethane is frequently selected over highly non-polar solvents (like hexane) because its moderate polarity optimally stabilizes the bulky ion-pair complex while maintaining strict immiscibility with the aqueous phase[3].

Experimental Protocol: Biphasic Extraction of Metal Cations

Self-Validating Design: This protocol utilizes picrate as the counter-anion. Picrate exhibits a strong, distinct UV absorbance at ~355 nm in the aqueous phase. By measuring the stoichiometric depletion of picrate in the aqueous phase post-extraction, the protocol provides a built-in, self-validating metric for metal-podand complexation, bypassing the immediate need for low-throughput ICP-MS analysis.

Materials & Reagents

-

Extractant : 4,7,10,13-Tetraoxahexadecane (0.01 M in 1,2-dichloroethane).

-

Aqueous Phase : Target metal nitrate salts (e.g., LiNO3 , Ca(NO3)2 , Sr(NO3)2 ) at 0.01 M.

-

Counter-ion Buffer : Picric acid (0.001 M) buffered to pH 7.0 using Tris-HCl.

-

Solvent : 1,2-dichloroethane (Analytical grade).

Step-by-Step Methodology

-

Phase Preparation : Prepare the organic phase by dissolving 4,7,10,13-tetraoxahexadecane in 1,2-dichloroethane to a final concentration of 10 mM. Prepare the aqueous phase containing 1 mM picric acid and 10 mM of the target metal salt.

-

Equilibration : In a 15 mL glass centrifuge tube, combine 5.0 mL of the aqueous phase and 5.0 mL of the organic phase.

-

Phase Mixing : Agitate the biphasic system using a mechanical shaker at 25°C for 120 minutes. Causality: Vigorous shaking maximizes the interfacial surface area, overcoming the mass transfer limitations of the bulky podand migrating to the phase boundary[3].

-

Phase Separation : Centrifuge the mixture at 3000 rpm for 10 minutes. Causality: Centrifugation breaks any microemulsions formed by the amphiphilic podand-metal complex, ensuring a sharp phase boundary for accurate sampling.

-

Aqueous Sampling : Carefully extract 1.0 mL of the depleted aqueous phase using a micropipette, strictly avoiding the interface.

-

Quantification : Measure the absorbance of the aqueous phase at 355 nm using a UV-Vis spectrophotometer. Calculate the concentration of the extracted metal based on the known stoichiometry of the metal-picrate complex.

Data Presentation: Extraction Efficiency

The performance of 4,7,10,13-tetraoxahexadecane is quantified using the Distribution Ratio ( DM ), defined as the ratio of the total metal concentration in the organic phase to that in the aqueous phase ( DM=[M]org/[M]aq )[4].

| Target Metal Cation | Ionic Radius (Å) | Preferred Counter-Anion | Optimal Solvent | Typical Extraction Efficiency (%) | Log DM |

| Li+ | 0.76 | Picrate | 1,2-Dichloroethane | 45 - 55% | 0.15 |

| Ca2+ | 1.00 | Picrate | 1,2-Dichloroethane | 70 - 80% | 0.60 |

| Sr2+ | 1.18 | Hexafluorophosphate ( PF6− ) | Chloroform | 65 - 75% | 0.45 |

| Pb2+ | 1.19 | Nitrate / Picrate | 1,2-Dichloroethane | 85 - 95% | 1.10 |

Note: Data represents generalized podand extraction trends. Efficiencies increase significantly when the linear polyether is functionalized with terminal donor groups or utilized in ionic liquids[4].

Process Visualizations

Workflow of biphasic liquid-liquid metal ion extraction using 4,7,10,13-tetraoxahexadecane.

Mechanistic pathway of podand-mediated metal ion complexation and phase transfer.

Troubleshooting & Optimization

-

Low Extraction Efficiency : If the target metal is highly hydrated (e.g., Mg2+ ), the energetic penalty of desolvation may exceed the binding energy of the podand[1]. To troubleshoot, switch to a more lipophilic counter-anion (like PF6− or NTf2− ) or increase the concentration of the counter-anion to drive the equilibrium forward via Le Chatelier's principle[4].

-

Emulsion Formation : Halogenated solvents can sometimes form stable microemulsions with aqueous buffers. Ensure the pH is strictly controlled (pH 6.5 - 7.5) to prevent protonation of the ether oxygens, and increase centrifugation time to 15 minutes if phase boundaries remain cloudy.

-

Selectivity Tuning : Acyclic podands generally exhibit lower size-selectivity than pre-organized crown ethers. If exclusive ion recognition is required, consider increasing the podand concentration to force the formation of 2:1 (sandwich) host-guest complexes, which fully encapsulate larger ions like Cs+ and shield them from the solvent[2].

References

-

Liquid-liquid extraction and transport of biologically important metal ions. d-nb.info. Available at: [Link]

-

Liquid-liquid extraction of thorium(IV) and uranium(VI) with three ether-amide type tripodands. AKJournals. Available at:[Link]

-

Traditional Extractants in Nontraditional Solvents: Groups 1 and 2 Extraction by Crown Ethers in Room-Temperature Ionic Liquids. ACS Publications. Available at:[Link]

-

Exclusive ion recognition using host–guest sandwich complexes. RSC Publishing. Available at: [Link]

Sources

Application Note: Preparation and NMR Spectroscopic Analysis of 4,7,10,13-Tetraoxahexadecane Solutions

Introduction and Scope

4,7,10,13-Tetraoxahexadecane is a discrete, monodisperse tetraethylene glycol (PEG4) derivative that serves as a critical structural backbone in bioconjugation, PROTAC linker design, and protein thioacylation[1]. Depending on its terminal functional groups—such as diamines[2], dinitriles[1], or dioic acids—its solubility and intermolecular interactions vary significantly.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying the structural integrity and purity of these linkers before they are deployed in complex drug development workflows. However, the unique physicochemical properties of the PEG4 backbone require precise sample preparation to avoid spectral artifacts. This guide details the causality-driven methodologies for preparing optimal NMR solutions of 4,7,10,13-tetraoxahexadecane derivatives.

Mechanistic Causality in Experimental Design (E-E-A-T)

As an application scientist, I emphasize that preparing an NMR sample is not merely dissolving a powder; it is the deliberate tuning of a chemical environment to optimize nuclear spin behavior.

Solvent Selection and Polarity

The repeating ether oxygens (-CH₂-O-CH₂-) in 4,7,10,13-tetraoxahexadecane create a highly flexible, amphiphilic backbone that aggressively coordinates with trace water.

-

For Non-Polar Derivatives (e.g., Dinitriles): Deuterated chloroform (CDCl₃) is the standard[1]. However, because the PEG backbone pulls moisture from the atmosphere, failing to dry the sample will result in a broad water peak at ~1.56 ppm that obscures critical aliphatic signals.

-

For Polar/Ionizable Derivatives (e.g., Diamines, Dioic Acids): Deuterated water (D₂O) or DMSO-d₆ must be used[2]. In D₂O, the pH must be strictly controlled; a mixture of protonated and deprotonated terminal amines will cause chemical shift drifting and peak broadening due to intermediate exchange rates on the NMR timescale.

Concentration, Viscosity, and T₂ Relaxation

A common error in PEG NMR preparation is overloading the sample tube. High concentrations (>20 mg/mL) of 4,7,10,13-tetraoxahexadecane increase macroscopic viscosity. At the molecular level, this restricts the tumbling rate (correlation time, τc ) of the molecule. A slower tumbling rate drastically shortens the transverse relaxation time ( T2 ), which is inversely proportional to peak line-width. Therefore, to resolve the fine J -coupling of the terminal methylenes, ¹H NMR concentrations must be strictly capped at 5–15 mg/mL.

Relaxation Delay ( D1 ) and Integration Accuracy

The highly mobile ether backbone protons relax much faster than the terminal functional group protons. If a standard 1-second relaxation delay ( D1 ) is used, the terminal protons will not fully return to thermal equilibrium between pulses, leading to artificially low integration values. A D1 of at least 2–3 seconds is required to ensure the quantitative self-validation of the molecule's structure.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each critical step includes a validation checkpoint to ensure the integrity of the final data.

Protocol A: Preparation of Organic-Soluble Derivatives (e.g., 1,16-Dinitrile)

Objective: Prepare a high-resolution ¹H/¹³C NMR sample in CDCl₃.

-

Weighing: Accurately weigh 10 mg (for ¹H) or 75 mg (for ¹³C) of the 4,7,10,13-tetraoxahexadecane derivative into a clean, static-free glass vial.

-

Validation Checkpoint: The analytical balance must stabilize within ±0.1 mg. Continuous drifting indicates the hygroscopic sample is actively absorbing atmospheric moisture.

-

-

Dissolution: Add 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Vortex for 30 seconds.

-

Validation Checkpoint: The solution must be completely optically clear. Any turbidity indicates polymeric impurities or extreme water contamination.

-

-

Filtration and Transfer: Pass the solution through a 0.2 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

-

Validation Checkpoint: The final solvent column height in the tube must be exactly 4.0 to 4.5 cm (approx. 0.55 mL). Volumes outside this range will place the meniscus inside the receiver coil, causing severe magnetic susceptibility artifacts and poor shimming.

-

-

Acquisition: Insert into the spectrometer, tune, match, and shim.

-

Validation Checkpoint: Measure the Full Width at Half Maximum (FWHM) of the TMS peak at 0.0 ppm. It must be ≤ 1.0 Hz. If it is broader, the sample is either too viscous (concentration too high) or the magnet requires re-shimming.

-

Protocol B: Preparation of Aqueous-Soluble Derivatives (e.g., 1,16-Diamine)

Objective: Prepare a pH-controlled NMR sample in D₂O.

-

Dissolution: Weigh 10 mg of the diamine derivative[2] and dissolve in 0.6 mL of D₂O containing 0.05% TSP (Trimethylsilylpropanoic acid).

-

pH Adjustment: Check the pH using a micro-electrode. Adjust to pH < 3 using dilute DCl to ensure complete protonation of the terminal amines.

-

Validation Checkpoint: Chemical shifts of the α -protons next to the amine will be sharp and reproducible only if the molecule is fully protonated.

-

-

Acquisition: Run the ¹H NMR with a presaturation pulse sequence to suppress the residual HDO signal at ~4.7 ppm.

-

Validation Checkpoint: The suppressed HDO peak must have an integration value lower than the main PEG backbone multiplet.

-

Quantitative Data: Expected Chemical Shifts

The following table summarizes the expected chemical shifts for the 4,7,10,13-tetraoxahexadecane-1,16-dinitrile derivative, demonstrating the massive chemical shift equivalence of the core ether backbone[1].

| Derivative | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity | Assignment |

| 1,16-dinitrile | ¹H | CDCl₃ | 2.62 | Triplet (t) | -CH₂-CN |

| 1,16-dinitrile | ¹H | CDCl₃ | 3.65 | Multiplet (m) | -CH₂-O- (Backbone) |

| 1,16-dinitrile | ¹³C | CDCl₃ | 18.87 | Singlet | -CH₂-CN |

| 1,16-dinitrile | ¹³C | CDCl₃ | 65.95 | Singlet | -CH₂-CH₂-CN |

| 1,16-dinitrile | ¹³C | CDCl₃ | 70.59, 70.65 | Singlets | -CH₂-O- (Backbone) |

| 1,16-dinitrile | ¹³C | CDCl₃ | 118.09 | Singlet | -C≡N |

Visualizations

NMR Sample Preparation Workflow

Caption: Workflow for selecting solvents and preparing tetraoxahexadecane NMR samples.

Application: Bioconjugation Assembly Pathway

Once the structural integrity of the linker is verified via NMR, it is deployed into biochemical pathways, such as protein thioacylation[1].

Caption: Bioconjugation assembly utilizing the verified 4,7,10,13-tetraoxahexadecane linker.

References

-

Levesque G., Arsène P., Fanneau-Bellenger V., Pham T. "Protein Thioacylation. 1. Reagents Design and Synthesis." Biomacromolecules, ACS Publications, 2000. 1

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 291905, 4,7,10,13-Tetraoxahexadecane-1,16-diamine." PubChem. 2

-

Sigma-Aldrich. "4,7,10,13-Tetraoxahexadecane-1,16-dioic acid Product Information." Sigma-Aldrich.

Sources

role of 4,7,10,13-Tetraoxahexadecane as a plasticizer in polymer formulations

Application Note & Protocol Guide

Topic: The Role of 4,7,10,13-Tetraoxahexadecane as a Plasticizer in Polymer Formulations

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Exploring Novel Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to otherwise rigid polymer materials.[1] They function by inserting themselves between polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the material.[1][2] The industry's constant drive for materials with improved performance, enhanced biocompatibility, and reduced environmental impact necessitates the exploration of novel plasticizing agents.

This document outlines the theoretical and practical considerations for utilizing 4,7,10,13-Tetraoxahexadecane , a polyether-based molecule, as a plasticizer in polymer formulations. While direct data on this specific molecule as a primary plasticizer is not extensively published, its chemical structure—a C12 linear hydrocarbon with four strategically placed ether linkages—suggests its potential efficacy. The ether groups are expected to impart polarity and the capacity for hydrogen bonding, which are crucial for compatibility with a range of polymers.[3][4]

This application note will delve into the theoretical mechanisms of action, propose compatible polymer systems, and provide detailed protocols for the formulation, characterization, and validation of polymer blends plasticized with 4,7,10,13-Tetraoxahexadecane.

Theoretical Framework: Mechanism of Plasticization

The plasticizing effect of an additive can be understood through several established theories. The action of 4,7,10,13-Tetraoxahexadecane is likely a combination of these mechanisms.

-

Lubricity Theory: This theory posits that the plasticizer acts as a molecular lubricant, facilitating the movement of polymer chains past one another.[2][3] The flexible backbone of 4,7,10,13-Tetraoxahexadecane would allow it to effectively separate and lubricate the polymer chains.

-

Gel Theory: This theory suggests that rigid polymers have a three-dimensional gel-like structure due to intermolecular attraction points. The plasticizer molecules are thought to break down these polymer-polymer interactions and mask the sites of attraction, preventing the reformation of the rigid network.[1][2]

-

Free Volume Theory: This is a more comprehensive model suggesting that the flexibility of a polymer is dependent on the "free volume" or internal space available for the movement of polymer chains.[1] Plasticizers, including those with ether linkages, increase this free volume, thereby enhancing the mobility of the polymer macromolecules and resulting in a softer, more deformable material.[1]

The presence of four ether groups in 4,7,10,13-Tetraoxahexadecane is significant. These ether bonds can lead to good compatibility with a variety of polymers and can weaken the interactions within biodegradable materials.[4] This balance between the polar ether moieties and the non-polar hydrocarbon segments is critical for effective plasticization.[5]

Figure 1: Conceptual diagram illustrating the increase in free volume in a plasticized polymer matrix.

Potential Applications and Compatible Polymers

The structure of 4,7,10,13-Tetraoxahexadecane suggests its compatibility with polymers that can interact with its ether linkages, either through dipole-dipole interactions or hydrogen bonding. Potential candidates for plasticization include:

-

Polyvinyl Chloride (PVC): A widely used polymer that is inherently rigid and almost always requires plasticization. The polarity of the C-Cl bond in PVC would likely interact favorably with the ether oxygens of the plasticizer.

-

Cellulose Derivatives: Materials like cellulose acetate, ethylcellulose, and nitrocellulose, which are used in coatings, films, and membranes, are often plasticized to improve flexibility.[6]

-

Polylactic Acid (PLA): A biodegradable and biocompatible polyester that can be brittle. Plasticizers are often added to improve its flexibility for applications in packaging and biomedical devices.[4][7]

-

Poly(ester-co-ether) Copolymers: The inherent ether linkages would promote miscibility with these types of copolymers.[4]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of 4,7,10,13-Tetraoxahexadecane as a plasticizer.

Protocol 1: Preparation of Plasticized Polymer Films

This protocol describes a solvent casting method for preparing polymer films with varying concentrations of the plasticizer.

Materials:

-

Polymer (e.g., PVC, PLA)

-

4,7,10,13-Tetraoxahexadecane

-

Appropriate solvent (e.g., Tetrahydrofuran (THF) for PVC, Chloroform for PLA)

-

Glass petri dishes

-

Drying oven or vacuum oven

Procedure:

-

Prepare stock solutions of the polymer in the chosen solvent (e.g., 10% w/v).

-

Prepare a stock solution of 4,7,10,13-Tetraoxahexadecane in the same solvent.

-

In separate glass vials, mix the polymer and plasticizer solutions to achieve final plasticizer concentrations of 5%, 10%, 15%, and 20% by weight relative to the polymer. Include a control with 0% plasticizer.

-

Ensure thorough mixing using a vortex mixer.

-

Cast the solutions into clean, level glass petri dishes.

-

Allow the solvent to evaporate slowly in a fume hood at room temperature for 24 hours.

-

Transfer the dishes to a vacuum oven and dry at a temperature below the polymer's glass transition temperature until a constant weight is achieved to remove residual solvent.

-

Carefully peel the films from the petri dishes for subsequent analysis.

Figure 2: Workflow for the preparation of plasticized polymer films via solvent casting.

Protocol 2: Thermal Characterization by Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the plasticized films. A significant decrease in Tg indicates effective plasticization.

Procedure:

-

Cut a small sample (5-10 mg) from each polymer film.

-

Hermetically seal the sample in an aluminum DSC pan.

-

Place the pan in the DSC instrument.

-

Perform a heat-cool-heat cycle to erase the thermal history of the sample. A typical cycle would be:

-

Heat from room temperature to a temperature above the polymer's melting point (if semi-crystalline) or well above its Tg at a rate of 10°C/min.

-

Hold for 5 minutes.

-

Cool to a temperature well below the Tg at a rate of 10°C/min.

-

Heat again at 10°C/min to record the Tg from the second heating scan.

-

-

Analyze the thermal data to determine the Tg for each plasticizer concentration.

Protocol 3: Mechanical Testing

Mechanical properties such as tensile strength and elongation at break are critical indicators of plasticizer performance.

Procedure:

-

Cut dumbbell-shaped specimens from the polymer films according to a standard method (e.g., ASTM D638).

-

Measure the thickness and width of the gauge section of each specimen.

-

Mount the specimen in the grips of a universal testing machine.

-

Apply a tensile load at a constant crosshead speed until the specimen fails.

-

Record the load and displacement data.

-

Calculate the tensile strength and elongation at break. An effective plasticizer will typically decrease tensile strength and significantly increase elongation at break.

Protocol 4: Plasticizer Leaching/Migration Study

This protocol assesses the permanence of the plasticizer within the polymer matrix, which is crucial for applications in drug delivery and food contact materials.[6][8]

Materials:

-

Plasticized polymer films of known weight and surface area.

-

Extraction medium (e.g., deionized water, ethanol, or a relevant food simulant).

-

Incubator or water bath.

-

Analytical balance.

-

UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) for quantification of the leached plasticizer.

Procedure:

-

Cut pre-weighed samples of the plasticized films into uniform pieces.

-

Immerse the samples in a known volume of the extraction medium in sealed containers.

-

Incubate at a controlled temperature (e.g., 37°C for biomedical applications) for specific time intervals (e.g., 1, 6, 24, 48 hours).

-

At each time point, remove an aliquot of the extraction medium for analysis.

-

Quantify the concentration of 4,7,10,13-Tetraoxahexadecane in the medium using a suitable analytical technique.

-

Alternatively, the film samples can be removed, dried, and re-weighed to determine the weight loss due to plasticizer leaching.

Expected Data and Interpretation

The following tables summarize the expected outcomes from the characterization protocols.

Table 1: Thermal Properties of Plasticized Films

| Plasticizer Concentration (% w/w) | Glass Transition Temperature (Tg) (°C) |

| 0 (Control) | 85.0 |

| 5 | 72.5 |

| 10 | 60.1 |

| 15 | 48.9 |

| 20 | 35.2 |

A dose-dependent decrease in Tg is a primary indicator of successful plasticization.

Table 2: Mechanical Properties of Plasticized Films

| Plasticizer Concentration (% w/w) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 (Control) | 50.2 | 5 |

| 5 | 42.1 | 50 |

| 10 | 35.5 | 150 |

| 15 | 28.9 | 250 |

| 20 | 22.3 | 350 |

Effective plasticization leads to a more flexible and less brittle material, characterized by a lower tensile strength and a higher elongation at break.

Safety and Toxicological Considerations

Conclusion

4,7,10,13-Tetraoxahexadecane presents a promising, albeit theoretical, candidate as a novel plasticizer due to its polyether structure. The protocols detailed in this application note provide a comprehensive framework for researchers to systematically evaluate its performance in various polymer systems. The expected outcomes include a significant reduction in the glass transition temperature and a marked increase in the flexibility of the host polymer. Further studies on its long-term stability, migration behavior, and toxicological profile are essential for its potential adoption in commercial and specialized applications.

References

-

PubChem. 4,7,10,13-Tetraoxahexadecane-1,16-diamine. National Center for Biotechnology Information. [Link]

-

Hallstar. The Function and Selection of Ester Plasticizers. Hallstar Industrial. [Link]

-

MDPI. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. Molecules. [Link]

-

Park, K. PLASTICIZERS. Purdue University. [Link]

-

Atlantis Press. Poly(Ester-Co-Ether) as a Potential “Green” Plasticizer for Poly(Lactic Acid). Advances in Engineering Research. [Link]

-

ICCA. SIDS Initial Assessment Report for SIAM 24. International Council of Chemical Associations. [Link]

-

PMC. Promising Oxygen- and Nitrogen-Rich Azidonitramino Ether Plasticizers for Energetic Materials. National Center for Biotechnology Information. [Link]

-

Cheméo. 4,7,13,16-Tetraoxa-1,10-dithiacyclooctadecane. Cheméo. [Link]

-

ResearchGate. Leaching of water-soluble plasticizers from polymeric films prepared from aqueous colloidal polymer dispersions. ResearchGate. [Link]

-

Springer. Understanding the leaching of plastic additives and subsequent risks to ecosystems. Environmental Science and Pollution Research. [Link]

-

J-CHECK. n-Hexadecane. Japan CHEmicals Collaborative Knowledge database. [Link]

-

ScienceDirect. Characterization of plastic packaging additives: Food contact, stability and toxicity. Food Chemistry. [Link]

-

Globe Scientific. Chemical compatibility of Polymer Products. Globe Scientific Inc. [Link]

-

ResearchGate. Plasticizing effect of poly(ethylene glycol)s with different molecular weights in poly(lactic acid)/starch blends. ResearchGate. [Link]

-

MDPI. The Effect of Poly (Ethylene glycol) Emulation on the Degradation of PLA/Starch Composites. Polymers. [Link]

-

ACS Publications. Biobased Plasticizers from Glycerol/Adipic Acid Hyperbranched Poly(ester)s. Industrial & Engineering Chemistry Research. [Link]

-

Millipore. Chemical Compatibility of Filter Components. Merck. [Link]

-

MDPI. Tetramethylenedisulfotetramine: A Health Risk Compound and a Potential Chemical Warfare Agent. International Journal of Molecular Sciences. [Link]

-

ResearchGate. Toxicology of Octamethylcyclotetrasiloxane (D4). ResearchGate. [Link]

Sources

- 1. kinampark.com [kinampark.com]

- 2. hallstarindustrial.com [hallstarindustrial.com]

- 3. The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester [mdpi.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. oaepublish.com [oaepublish.com]

- 9. dra4.nihs.go.jp [dra4.nihs.go.jp]

- 10. Characterization of plastic packaging additives: Food contact, stability and toxicity - Arabian Journal of Chemistry [arabjchem.org]

- 11. accustandard.com [accustandard.com]

Technical Support Center: Preventing Oxidative Degradation of 4,7,10,13-Tetraoxahexadecane

Welcome to the Technical Support Center. 4,7,10,13-Tetraoxahexadecane is a specialized polyether compound utilized in advanced solvent systems, drug delivery formulations, and organic synthesis. Like all compounds containing polyoxyalkylene chains, its ether linkages are inherently susceptible to auto-oxidation when exposed to atmospheric oxygen, light, and ambient temperatures[1].

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind them, and implement self-validating storage protocols.

Mechanistic Causality: The "Why" Behind Polyether Degradation

To effectively prevent degradation, it is critical to understand the chemical mechanism at play. The oxidative degradation of polyethers is driven by a radical chain reaction mechanism known as auto-oxidation[2].

The alpha-carbons (the carbon atoms immediately adjacent to the ether oxygens) possess weakened carbon-hydrogen bonds. When exposed to oxygen and initiated by heat or UV light, these bonds undergo hydrogen abstraction, forming a highly reactive carbon-centered radical[3]. This radical rapidly reacts with dissolved oxygen to form a hydroperoxyl radical, which then abstracts another hydrogen to form a hydroperoxide, propagating the cycle[3].